6-[(Furan-2-carbonyl)amino]hexanoic acid
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Overview
Description
6-[(Furan-2-carbonyl)amino]hexanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15NO4 and a molecular weight of 225.25 . This compound is known for its unique structure, which includes a furan ring and a hexanoic acid chain, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Furan-2-carbonyl)amino]hexanoic acid typically involves the reaction of furan-2-carboxylic acid with hexanoic acid in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the hexanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
6-[(Furan-2-carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
6-[(Furan-2-carbonyl)amino]hexanoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Furan-2-carbonyl)amino]hexanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hexanoic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate protein function and stability, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: Similar structure but lacks the furan ring, making it less versatile in certain applications.
Furan-2-carboxylic acid: Contains the furan ring but lacks the hexanoic acid chain, limiting its use in proteomics research.
Uniqueness
6-[(Furan-2-carbonyl)amino]hexanoic acid is unique due to its combination of a furan ring and a hexanoic acid chain. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile tool in various scientific fields .
Properties
IUPAC Name |
6-(furan-2-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(14)6-2-1-3-7-12-11(15)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPWPHSXUBPXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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